N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE
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Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE is a complex organic compound that features a benzodioxole and dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole and dibenzofuran intermediates, followed by their coupling through amination reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- 3-(1,3-BENZODIOXOL-5-YL)-2-(3-METHYLPHENYL)ACRYLONITRILE
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE is unique due to its specific combination of benzodioxole and dibenzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxydibenzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-23-20-9-15-14-4-2-3-5-17(14)26-19(15)10-16(20)22-11-13-6-7-18-21(8-13)25-12-24-18/h2-10,22H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSBZBAAEDRNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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